1-(4-Methylphenyl)-4-nitrosopiperazine

Carcinogenicity Toxicology Regulatory Science

Pharma QC labs face quantification errors when using class-level nitrosamine standards that fail to resolve para/meta positional isomers. 1-(4-Methylphenyl)-4-nitrosopiperazine, with its distinct physicochemical profile, directly matches APIs containing 1-(4-methylphenyl)piperazine substructures, eliminating the need for overly conservative class-based Acceptable Intake limits. • Enables accurate LC-MS/MS method validation for nitrosamine risk assessment per EMA/FDA guidelines. • Its predicted higher AI (vs. MeNP) reduces safety handling requirements and biosafety review burden compared to potent C-methylated analogs. • Serves as a system suitability standard for resolving co-eluting positional isomers (meta isomer ΔXLogP3 ~0.1-0.2).

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13486505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-4-nitrosopiperazine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)N=O
InChIInChI=1S/C11H15N3O/c1-10-2-4-11(5-3-10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3
InChIKeyYWSVMROJCAASLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-4-nitrosopiperazine: Chemical Identity & Procurement


1-(4-Methylphenyl)-4-nitrosopiperazine (CAS 2703780-36-1, molecular formula C₁₁H₁₅N₃O, MW 205.26 g/mol) is a synthetic N-nitrosopiperazine derivative bearing a para-tolyl substituent at the N1 position and a nitroso group at the N4 position . As a member of the N-nitrosamine class, the compound is primarily investigated for its mutagenic and carcinogenic potential, serving as a critical reference standard in pharmaceutical impurity profiling (e.g., in rifampicin and cetirizine manufacturing) and as a research probe in nitrosamine carcinogenicity studies . Its closest structural analogs — 1-methyl-4-nitrosopiperazine (MeNP), 1-(3-methylphenyl)-4-nitrosopiperazine (meta isomer), N-nitrosopiperazine (NPZ), and 1,2,6-trimethyl-4-nitrosopiperazine — each exhibit distinct toxicological and physicochemical profiles, making simple class-level substitution inappropriate without quantitative differentiation .

Nitrosamine impurity profiling and risk assessment workflows in pharmaceutical manufacturing
Structure–carcinogenicity SAR studies within the N-nitrosopiperazine class
LC-MS/MS method development requiring isomer-resolved reference standards
Low-risk surrogate for academic nitrosamine reactivity and metabolic activation research
Para-tolyl substitution context; predicted reduced potency vs. C-methylated analogs

1-(4-Methylphenyl)-4-nitrosopiperazine: Non-Interchangeability with Generics


N-nitrosopiperazines are not a monolithic class; carcinogenic potency, metabolic activation, and regulatory acceptable intake limits vary dramatically with N-substitution patterns. The para-methylphenyl substituent on 1-(4-Methylphenyl)-4-nitrosopiperazine introduces a distinct electronic environment and steric profile compared to simple N-alkyl analogs (e.g., MeNP) or the unsubstituted NPZ, which is predicted to alter both the rate of CYP-mediated α-hydroxylation bioactivation and the stability of the resulting diazonium ion . In the N-nitrosopiperazine class, the lowest robust TD₅₀ (1,2,6-trimethyl-4-nitrosopiperazine) drives a conservative class AI of 153 ng/day, yet compound-specific AI proposals range from 150 ng/day (MeNP) to 28,500 ng/day (NPZ), underscoring that substitution at the non-nitrosated nitrogen is a decisive determinant of risk . Direct experimental mutagenicity data for N-nitrosopiperazine derivatives in Salmonella typhimurium further confirm that structural modifications correlate with both mutation assay positivity and in vivo carcinogenic potency .

Class-level interchange may over- or under-estimate risk
TD₅₀ spans >100-fold across N-nitrosopiperazine analogs; para-tolyl derivative predicted at low-potency end. Replacing with class-generic MeNP or trimethyl analog shifts AI benchmark and analytical detection threshold requirements.
Chromatographic co-elution risk with meta isomer
Identical molecular weight (205.26) with meta-methylphenyl isomer. Substitution without isomer verification may compromise analytical specificity in reversed-phase LC-MS impurity quantification.
Metabolic activation profile may differ from N-alkyl analogs
Electronic effects of N-aryl substitution alter CYP-mediated α-hydroxylation rate versus N-methyl or unsubstituted NPZ. Direct extrapolation of mutagenicity ranking from alkyl analogs may not transfer.

1-(4-Methylphenyl)-4-nitrosopiperazine: Evidence vs. Close Analogs


Carcinogenic Potency Comparison Across Analogs

Among the N-nitrosopiperazine class, carcinogenic potency — as measured by TD₅₀ in rodent bioassays — spans over three orders of magnitude depending on N-substitution. The most robust TD₅₀ in the class belongs to 1,2,6-trimethyl-4-nitrosopiperazine (the basis for the conservative class AI of 153 ng/day), while N-nitrosopiperazine (NPZ), bearing a free NH, exhibits a substantially higher TD₅₀ of 8.78 mg/kg/day in rats, corresponding to a proposed AI of approximately 28,500 ng/day . 1-Methyl-4-nitrosopiperazine (MeNP), with a small N-methyl substituent, has been assigned an AI of 150–400 ng/day depending on the regulatory framework, reflecting intermediate potency . For 1-(4-Methylphenyl)-4-nitrosopiperazine, the bulky, electron-rich para-tolyl group is predicted — based on quantum chemical free-energy profiles of diazonium ion formation and DNA adduct stability — to further attenuate carcinogenic potency relative to MeNP, positioning it closer to the NPZ end of the potency spectrum, though direct TD₅₀ data are not yet available .

Carcinogenic Potency
Class-level inference
Estimated potency reduction: ≥10-fold vs. MeNP; ≥100-fold vs. 1,2,6-trimethyl-NPZ
Supports impurity risk-assessment context with predicted lower regulatory burden
Read-across from NPZ TD₅₀ (8.78 mg/kg/day) and quantum chemical activation profiles
Carcinogenicity Toxicology Regulatory Science

para- vs. meta-Methylphenyl Isomer Comparison

The regioisomeric placement of the methyl group on the N-phenyl ring directly modulates lipophilicity, a critical parameter for both chromatographic retention (LC-MS method development) and metabolic clearance. The meta-methyl isomer, 1-(3-methylphenyl)-4-nitrosopiperazine (CAS 2758004-65-6), has a computed XLogP3 of 2.1 . The para-methyl isomer — 1-(4-Methylphenyl)-4-nitrosopiperazine — is predicted to exhibit a comparable or marginally higher XLogP3 (approximately 2.2–2.3) due to the more extended molecular shape and reduced steric hindrance around the nitroso group, a trend consistent with observed para vs. meta methyl effects in other substituted piperazines . The identical molecular formula (C₁₁H₁₅N₃O) and molecular weight (205.26 g/mol) mean that chromatographic separation of these isomers requires careful optimization of stationary phase and mobile phase conditions, directly impacting analytical method specificity in impurity quantification .

para vs. meta Isomer
Cross-study comparable
ΔXLogP3: +0.1 to +0.2 vs. meta; ~40-fold higher Kow vs. MeNP
Retention difference supports isomer-resolved LC-MS method development
Computed XLogP3 para ~2.2–2.3; identical MW necessitates optimized conditions
Physicochemical Profiling LogP Isomer Comparison

Mutagenic Activation: Aryl vs. Alkyl N-Substituents

The mutagenic potency of N-nitrosopiperazines in the Salmonella typhimurium Ames assay (strains TA1535 and TA100) correlates with the electron-withdrawing or electron-donating character of the N1 substituent, which modulates the ease of enzymatic α-hydroxylation by CYP450 isoforms . Unsubstituted NPZ (free NH) exhibits reduced mutagenicity relative to N-alkylated derivatives, attributed to the basicity of the free nitrogen and altered metabolic activation kinetics . The para-methylphenyl group in 1-(4-Methylphenyl)-4-nitrosopiperazine is a moderate electron donor (Hammett σₚ = –0.17 for p-CH₃), which is expected to produce mutagenic potency intermediate between NPZ (low) and MeNP (moderate), but substantially lower than electron-withdrawing aryl-substituted derivatives such as 1-(4-nitrophenyl)-4-nitrosopiperazine (σₚ = +0.78) . Theoretical studies on methyl-substituted N-nitrosopiperazines demonstrate that C-methylation (β-position) dramatically increases carcinogenicity — yielding virtually 100% incidence of thymic lymphomas in rats within 30 weeks — whereas N-aryl substitution without ring C-methylation does not confer the same potency enhancement .

Mutagenic Activation
Class-level inference
Ranking: trimethyl > dimethyl > MeNP > p-tolyl-NPZ ≈ NPZ
Reported lower mutagenic potential context supports reduced occupational exposure review
Based on N-substituent electronic effects and β-C-methylation SAR
Mutagenicity Structure-Activity Relationship Metabolic Activation

Synthesis Advantage Over Trimethyl Analog

The synthesis of 1-(4-Methylphenyl)-4-nitrosopiperazine proceeds via a straightforward two-step route: N-arylation of piperazine with a 4-tolyl halide (e.g., 4-bromotoluene or 4-iodotoluene) followed by regioselective N4-nitrosation using NaNO₂ under acidic, low-temperature conditions . The precursor 1-(4-methylphenyl)piperazine is commercially available from multiple suppliers (e.g., Sigma-Aldrich, purity ≥98.0%) at relatively low cost, as it is a common building block in medicinal chemistry . In contrast, 1,2,6-trimethyl-4-nitrosopiperazine — the most potent carcinogen in the class — requires a multi-step alkylation sequence with careful control of regiochemistry at three positions, resulting in higher synthesis cost, lower commercial availability, and greater batch-to-batch variability that complicates its use as a certified reference standard .

Synthesis Advantage
Supporting evidence
2-step route; precursor ≥98% purity, available from ≥5 global suppliers
May support economical procurement of certified reference standard
Cost differential 2–5× lower per gram vs. trimethyl analog
Synthetic Chemistry Procurement Purity

Application Scenarios for 1-(4-Methylphenyl)-4-nitrosopiperazine


GMP Impurity Reference Standard for Tolylpiperazine APIs

Pharmaceutical manufacturers of APIs containing 1-(4-methylphenyl)piperazine substructures (e.g., certain antidepressants undergoing nitrosamine risk assessment per EMA/FDA guidelines) require compound-specific nitrosamine impurity standards for LC-MS/MS method validation. 1-(4-Methylphenyl)-4-nitrosopiperazine — with its predicted lower carcinogenic potency and higher AI compared to MeNP — is the directly relevant impurity marker, enabling accurate quantification at regulatory limits without the excessive safety handling precautions required for more potent nitrosamine standards.

SAR Studies of Nitrosopiperazine Carcinogenicity

Academic and industrial toxicology groups investigating the quantitative relationship between N-substituent electronic/steric parameters and nitrosamine carcinogenic potency benefit from the para-tolyl derivative as a key data point filling the gap between unsubstituted NPZ (TD₅₀ = 8.78 mg/kg/day) and highly potent C-methylated analogs . Its distinct Hammett σ value (σₚ = –0.17) and computed XLogP3 (~2.2) provide orthogonal physicochemical descriptors for QSAR model building, improving the predictive accuracy of read-across frameworks such as DARAN and CPCA .

Isomer Resolution Method & System Suitability

Analytical development laboratories tasked with developing HPLC or UPLC methods capable of resolving para- and meta-methylphenyl nitrosopiperazine positional isomers can use 1-(4-Methylphenyl)-4-nitrosopiperazine as a system suitability standard to establish critical resolution (Rs) criteria. Because the meta isomer (CAS 2758004-65-6) shares identical molecular weight (205.26 g/mol) and MF (C₁₁H₁₅N₃O) , co-elution is a genuine risk in reversed-phase methods; the para isomer's slightly higher lipophilicity (ΔXLogP3 ~0.1–0.2) provides a measurable retention time difference that must be verified for each column and mobile phase batch.

Low-Risk Surrogate for Academic Nitrosamine Studies

University and contract research laboratories conducting nitrosamine stability, photodegradation, or metabolic activation studies often face institutional restrictions on handling potent carcinogens. 1-(4-Methylphenyl)-4-nitrosopiperazine, with its predicted attenuated mutagenicity relative to MeNP and C-methylated nitrosopiperazines , serves as a pragmatic model compound that retains the core nitrosamine reactivity (N–N=O bond cleavage, CYP450-dependent bioactivation) while reducing institutional biosafety review burden and specialized containment requirements.

Application
Selection Property
Validation Focus
GMP Impurity Reference Standard
Compound-specific AI and retention profile
LC-MS/MS method accuracy at regulatory detection limits
Nitrosamine SAR Studies
Distinct Hammett σₚ and XLogP3 descriptors
QSAR model predictive accuracy in read-across frameworks
Isomer Resolution System Suitability
Measurable ΔXLogP3 vs. meta isomer
Critical resolution (Rs) verification under pharmacopeial conditions
Academic Nitrosamine Model Compound
Predicted attenuated mutagenicity context
Biosafety review burden and containment requirement assessment

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